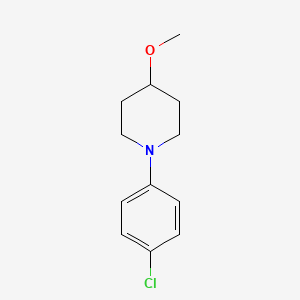

1-(4-Chlorophenyl)-4-methoxypiperidine

Description

1-(4-Chlorophenyl)-4-methoxypiperidine is a piperidine derivative featuring a 4-chlorophenyl group at the 1-position and a methoxy group at the 4-position. For instance, 1-(3-bromophenyl)-4-methoxypiperidine, a brominated analog, is synthesized via microwave-assisted methods with moderate yields (53%) , suggesting similar synthetic challenges for the chloro-substituted variant.

Properties

IUPAC Name |

1-(4-chlorophenyl)-4-methoxypiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-15-12-6-8-14(9-7-12)11-4-2-10(13)3-5-11/h2-5,12H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNUKICAEIDZTAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Halogen-Substituted Piperidines

- 1-(3-Bromophenyl)-4-methoxypiperidine: Structure: Differs by a 3-bromo substituent instead of 4-chloro. Synthesis: Microwave-assisted reaction with thionyl chloride and THF under N₂, yielding 53% crude product . Activity: Not explicitly reported, but brominated analogs often exhibit enhanced lipophilicity and altered receptor binding compared to chloro derivatives.

- Otenabant Hydrochloride (PC-42724): Structure: Contains a 4-chlorophenyl group and a purine-piperidine core. Activity: Targets cannabinoid receptors, highlighting the role of chloroaryl groups in receptor affinity .

Table 1: Halogen-Substituted Piperidine Derivatives

Table 2: Substituent Effects on Bioactivity

Pharmacological Potential

- CYP51 Enzyme Inhibitors: Pyridine-piperazine hybrids (UDO and UDD) inhibit CYP51 in Trypanosoma cruzi with efficacy comparable to posaconazole . Though structurally distinct (piperazine vs. piperidine), their chloroaryl groups highlight the importance of halogenation in enzyme targeting.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.